N,N,2-Trimethyl-1-phenyl-2,3-butadien-1-amine
Description
N,N,2-Trimethyl-1-phenyl-2,3-butadien-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a phenyl group attached to a butadiene chain, with additional methyl groups attached to the nitrogen and carbon atoms
Properties
CAS No. |
76387-12-7 |
|---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
InChI |
InChI=1S/C13H17N/c1-5-11(2)13(14(3)4)12-9-7-6-8-10-12/h6-10,13H,1H2,2-4H3 |
InChI Key |
CNDNBMKNQSZMLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=C)C(C1=CC=CC=C1)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-Trimethyl-1-phenyl-2,3-butadien-1-amine can be achieved through several synthetic routes. One common method involves the reaction of a phenyl-substituted butadiene with a methylamine derivative under controlled conditions. The reaction typically requires the use of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps, such as distillation and crystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,N,2-Trimethyl-1-phenyl-2,3-butadien-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrocarbons.
Substitution: The phenyl and methyl groups can undergo substitution reactions with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
N,N,2-Trimethyl-1-phenyl-2,3-butadien-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N,2-Trimethyl-1-phenyl-2,3-butadien-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N,2-Trimethyl-1-phenylpropan-2-amine: A structurally similar compound with different substitution patterns.
2,2,5-Trimethyl-3-(1-phenylethoxy)-4-phenyl-3-azahexane: Another related compound with distinct functional groups.
Uniqueness
N,N,2-Trimethyl-1-phenyl-2,3-butadien-1-amine is unique due to its specific arrangement of phenyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
